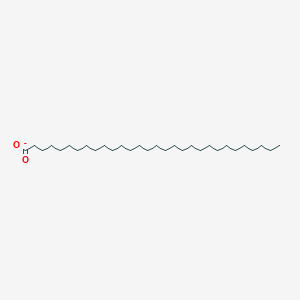

Melissate

Description

Properties

Molecular Formula |

C30H59O2- |

|---|---|

Molecular Weight |

451.8 g/mol |

IUPAC Name |

triacontanoate |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32)/p-1 |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Melissa officinalis: A Technical Guide to its Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melissa officinalis L., commonly known as lemon balm, is a perennial herb of the Lamiaceae family, long valued in traditional medicine for its sedative, spasmolytic, and antibacterial properties. The therapeutic effects of this plant are largely attributed to its complex and variable essential oil. This technical guide provides an in-depth analysis of the chemical composition of lemon balm essential oil, offering a consolidated resource for research and development. It presents a comprehensive summary of the key volatile constituents, details the standard methodologies for extraction and analysis, and explores the molecular pathways influenced by its principal components. This document is intended to serve as a foundational tool for the scientific community engaged in the exploration of Melissa officinalis for novel therapeutic applications.

Chemical Composition of Lemon balm ( Melissa officinalis ) Essential Oil

The chemical profile of lemon balm essential oil is characterized by a high concentration of oxygenated monoterpenes, with significant variability influenced by factors such as geographic origin, cultivation conditions, harvest time, and processing techniques.[1] The primary constituents responsible for its characteristic lemony aroma and many of its biological activities are the isomeric aldehydes, geranial (trans-citral or citral (B94496) A) and neral (B7780846) (cis-citral or citral B), which are collectively known as citral.[1]

Other significant components frequently reported include citronellal (B1669106), β-caryophyllene, and caryophyllene (B1175711) oxide.[1][2] The relative abundance of these compounds has led to the classification of different lemon balm chemotypes, most notably the "citral" chemotype, which is the most common, and the "germacrene D" chemotype.[1]

The following tables summarize the quantitative data on the chemical composition of Melissa officinalis essential oil from various studies, highlighting the geographical variations in the concentrations of major and minor constituents.

Table 1: Major Chemical Constituents of Melissa officinalis Essential Oil from Various Geographical Origins.

| Constituent | Algeria (%)[3][4] | Iran (%)[5][6] | Brazil (%)[7] | Poland (%)[1] | Turkey (%)[8] |

| Geranial (Citral A) | 44.20 - 45.06 | 14.20 - 28.9 | 34.6 | 45.1 - 45.2 | 10.10 - 17.43 (as Citral) |

| Neral (Citral B) | 30.20 - 31.72 | 9.80 - 21.5 | 26.0 | 32.8 - 33.8 | (as Citral) |

| Citronellal | 6.30 - 8.40 | 2.90 | - | - | 36.62 - 43.78 |

| Geranyl Acetate | - | 27.90 | - | - | - |

| β-Caryophyllene | 1.30 - 2.20 | 6.80 | 7.5 | - | 5.91 - 7.27 |

| Caryophyllene Oxide | 0.31 - 1.30 | 7.00 | 5.3 | - | - |

Table 2: Selected Minor Chemical Constituents of Melissa officinalis Essential Oil.

| Constituent | Algeria (%)[3][4] | Iran (%)[6] | Brazil (%)[7] |

| Citronellol | - | 7.60 | - |

| α-Copaene | 1.80 - 3.21 | - | - |

| β-Pinene | - | - | 5.3 |

| Sabinene | - | - | 3.6 |

| Thymol | - | 3.10 | - |

| Germacrene D | - | 0.30 | - |

| (E)-β-Ionone | - | 0.90 | - |

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methodologies for the extraction and analysis of essential oils. Understanding these protocols is critical for the replication of findings and the comparative evaluation of results.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oil from the aerial parts (leaves and flowers) of Melissa officinalis.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

Plant Material Preparation: Dried aerial parts of the plant are collected, often during the flowering stage, and ground or used whole.[6]

-

Distillation: A known quantity of the plant material (e.g., 50-100 g) is placed in a flask with a specified volume of distilled water (e.g., 500 mL).[6]

-

Heating: The mixture is heated to boiling (100 °C) and maintained for a set duration, typically 3 hours.[6]

-

Collection: The steam, carrying the volatile essential oil components, rises, condenses in a cooling condenser, and is collected in a graduated burette. The oil, being less dense than water, separates and floats on top of the hydrosol (distilled water).

-

Drying and Storage: The collected oil is separated and dried over anhydrous sodium sulfate (B86663) to remove residual water. It is then stored in sealed, dark glass vials at a low temperature (e.g., 4 °C) to prevent degradation.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the individual components of a complex mixture like an essential oil.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A fused silica (B1680970) capillary column is commonly used, such as a DB-1 or HP-5 (e.g., 30-60 m length, 0.25-0.32 mm internal diameter, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium or Hydrogen is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40-60 °C, held for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-4 °C/min to 230-250 °C.

-

Final hold: Maintain the final temperature for a specified time.[9]

-

-

Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Identification of Compounds:

-

Mass Spectra: The mass spectrometer fragments the eluting compounds into characteristic ion patterns. These mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification.[10]

-

Retention Indices (RI): The retention time of each compound is compared to that of a homologous series of n-alkanes run under the same conditions. The calculated RI is then compared to literature values for confirmation.

-

-

Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram, typically obtained from a Flame Ionization Detector (FID) run under the same conditions, without the use of correction factors.[9]

Visualization of Molecular Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved in the analysis and the biological activity of lemon balm essential oil, the following diagrams are provided.

Experimental Workflow

The following diagram illustrates the standard workflow from plant material to chemical composition data.

Signaling Pathway Modulation

The anti-inflammatory effects of lemon balm essential oil are significantly attributed to its major component, citral. Citral has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.

Conclusion

The essential oil of Melissa officinalis is a chemically diverse product with a composition that is sensitive to a variety of environmental and technical factors. The predominance of citral (geranial and neral) and citronellal in most chemotypes underpins its significant biological activities, including its well-documented anti-inflammatory effects mediated through pathways such as NF-κB. The standardized protocols for extraction and analysis outlined herein are essential for ensuring the quality, consistency, and comparability of research data. For professionals in drug development, the variability in composition underscores the importance of chemical standardization for any therapeutic formulation. Further research into the synergistic effects of its multiple components and their interactions with other cellular targets will continue to unveil the full therapeutic potential of this remarkable medicinal plant.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citronellal, a monoterpene present in Java citronella oil, attenuates mechanical nociception response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citronellal Attenuates Oxidative Stress–Induced Mitochondrial Damage through TRPM2/NHE1 Pathway and Effectively Inhibits Endothelial Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Phytochemical Profile of Melissa officinalis Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the phytochemical composition of Melissa officinalis (lemon balm) extracts. It includes quantitative data on key bioactive compounds, detailed experimental protocols for their extraction and analysis, and an examination of the molecular signaling pathways modulated by these compounds.

Quantitative Phytochemical Composition

Melissa officinalis is a rich source of various bioactive compounds, primarily categorized as phenolic acids, flavonoids, and terpenoids.[1] The concentrations of these compounds can vary significantly based on factors such as plant origin, harvest time, drying methods, and extraction parameters.[2]

Phenolic Compounds

Phenolic acids, particularly rosmarinic acid, are considered the most significant contributors to the therapeutic effects of lemon balm.[3][4] These compounds are primarily responsible for the plant's notable antioxidant and neuroprotective activities.[5][6]

Table 1: Quantitative Analysis of Phenolic Compounds in Melissa officinalis Extracts

| Compound | Plant Part | Extraction Method/Solvent | Concentration | Reference |

| Total Phenolic Acids | Leaves | Not Specified | 4.8 - 8.5% of dry mass | [3] |

| Rosmarinic Acid | Leaves | Not Specified | 1.78 - 4.35% of dry mass | [3] |

| Rosmarinic Acid | Leaves | Not Specified | 1.50 - 6.8% of dry leaves | [3] |

| Rosmarinic Acid | Aerial Parts | Hydroethanolic Extract | 34.40 - 41.71 mg/g extract | [4] |

| Rosmarinic Acid | Aerial Parts | UPLC-QTOF-ESI-MS/MS | 213.75 mg/g extract | [7] |

| Rosmarinic Acid | Dried Herb | Tincture | 2.96 - 22.18 mg/mL | [8] |

| Rosmarinic Acid | Fresh Herb | Tincture | ≤ 0.92 mg/mL | [8] |

| p-Coumaric Acid | Leaves | Methanolic Extract (Hydroponic) | 1420.32 - 2286.94 mg/100 g | [9] |

| Total Phenols | Aerial Parts | Aqueous Decoction | 704 - 1949 mg/250 mL | [2] |

| Total Phenols | Leaves | Ethanolic Extract | 54.9 ± 2.14 mg GAE/g | [10] |

Flavonoids

Flavonoids in Melissa officinalis contribute to its antioxidant and anti-inflammatory properties.[11] Key identified flavonoids include luteolin, apigenin, quercetin, and their glycosylated derivatives.[5][7][12]

Table 2: Quantitative Analysis of Flavonoids in Melissa officinalis Extracts

| Compound / Class | Plant Part | Extraction Method/Solvent | Concentration | Reference |

| Total Flavonoids | Aerial Parts | Not Specified | 0.965 g rutoside/100 g | [11] |

| Total Flavonoids | Flowers | Ethyl Acetate Extract | 49.25 ± 1.03 mg/g | [12] |

| Total Flavonoids | Aerial Parts | Hydroethanolic Extract | < 0.7 mg/g extract | [4] |

| Total Flavonoids | Leaves | Ethanolic Extract | 25.8 ± 6.26 mg/g | [11] |

| Luteolin-7-O-glucuronide | Aerial Parts | Hydroethanolic Extract | 12.06 - 18.07 mg/g extract | [4] |

Essential Oils and Triterpenes

The characteristic lemon scent of M. officinalis is due to its essential oil, which is a complex mixture of volatile monoterpenes and sesquiterpenes.[12] The primary components are geranial (citral a) and neral (B7780846) (citral b), along with citronellal (B1669106) and β-caryophyllene.[10][13] Non-volatile triterpenes, such as ursolic acid and oleanolic acid, are also present and contribute to the plant's bioactivity.[1][5]

Table 3: Quantitative Analysis of Major Essential Oil Components and Triterpenes

| Compound | Plant Part | Extraction Method | Concentration (% of total oil) | Reference |

| Volatile Oil Yield | Aerial Parts | Hydrodistillation | 0.17 mL/100 g | [11] |

| Volatile Oil Yield | Flowers | Hydrodistillation | 1.05% (w/w) | [12] |

| Geranial (Citral a) | Leaves | Hydrodistillation | 28.9% | [13] |

| Neral (Citral b) | Leaves | Hydrodistillation | 21.5% | [13] |

| β-Caryophyllene | Flowers | Hydrodistillation | 24.4% | [12] |

| Citronellal | Leaves | Not Specified | 14.40% | [5] |

| Caryophyllene Oxide | Leaves | Not Specified | 11.00% | [5] |

| Ursolic Acid | Stems & Leaves | Not Specified | Present (not quantified) | [5][14] |

| Oleanolic Acid | Stems & Leaves | Not Specified | Present (not quantified) | [5][14] |

Experimental Protocols

The following sections detail common methodologies for the extraction and analysis of phytochemicals from Melissa officinalis.

Extraction Methodologies

The choice of extraction method and solvent is critical as it directly influences the yield and composition of the resulting extract.[2][15]

-

Hydrodistillation (for Essential Oils)

-

Plant Material: Approximately 20 g of dried and powdered plant material (e.g., flowers, leaves) is placed into a Clevenger-type apparatus.[12][16]

-

Solvent: Deionized water is added to the flask at a ratio of approximately 10:1 (v/w).[16]

-

Process: The mixture is heated to boiling and subjected to hydrodistillation for 2-3 hours.[16]

-

Collection: The collected essential oil is separated from the aqueous phase and dried over anhydrous sodium sulfate. The sample is then stored at 4°C.[12]

-

-

Solvent Extraction (for Phenolics and Flavonoids)

-

Maceration: Dried plant material is soaked in a solvent (e.g., 70% ethanol) in a sealed container for a period of 1-3 days, often with continuous agitation at room temperature.[4][17]

-

Decoction: Plant material is mixed with distilled water (e.g., 2 g in 200 mL), brought to a boil, and maintained at that temperature for approximately 5 minutes before filtration.[4]

-

Infusion: Dried plant material is steeped in hot, but not boiling, water for a defined period before filtration.

-

Post-Extraction Processing: The resulting extracts are filtered. Aqueous extracts are typically lyophilized (freeze-dried), while extracts containing organic solvents are concentrated using a rotary evaporator under vacuum.[2][4]

-

Caption: Workflow from plant material to phytochemical analysis.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

-

System: An HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.[4][8]

-

Column: A reverse-phase C18 column (e.g., Luna C18, 5 µm, 150 x 4.6 mm) is commonly used.[4][8]

-

Mobile Phase: A gradient elution is typically performed using two solvents. For example, Eluent A: 0.1% formic acid in water, and Eluent B: methanol (B129727) or acetonitrile.[4][8][13]

-

Gradient Program (Example): An elution may start with a low percentage of Eluent B, linearly increasing to a high percentage over 30-40 minutes to separate compounds of varying polarity. A typical flow rate is 0.5-1.0 mL/min.[4][8]

-

Detection: Wavelengths are set to monitor for specific compound classes, such as 280 nm, 320 nm, or 330 nm for phenolic acids and flavonoids.[2][4]

-

Quantification: Compound concentrations are determined by comparing peak areas to those of external standards (e.g., rosmarinic acid) at known concentrations.[4][13]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oils

-

System: A GC system coupled to a Mass Spectrometer, often with a Flame Ionization Detector (FID) for quantification.[12]

-

Column: A capillary column such as HP-5 (30m × 0.32mm × 0.25μm film thickness) is frequently employed.[12]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[12]

-

Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 50-60°C), hold for several minutes, and then ramp up at a specific rate (e.g., 4°C/min) to a final temperature (e.g., 250°C) to elute the volatile components.[12][16]

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley).[12]

-

Bioactivity and Modulated Signaling Pathways

Extracts from Melissa officinalis have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[5][18] Recent research has begun to elucidate the molecular mechanisms underlying these effects.

Modulation of Inflammatory and Antioxidant Pathways

Studies on microglial cells have shown that ethanolic extracts of M. officinalis can regulate neuroinflammation induced by lipopolysaccharide (LPS).[18] The extract was found to downregulate key inflammatory pathways, including Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPK) such as p38, JNK, and ERK. This leads to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

Concurrently, the extract upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[18] Activation of Nrf2 leads to increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), catalase, and superoxide (B77818) dismutase 2 (SOD2), thereby enhancing cellular defense against oxidative stress.[18]

Caption: M. officinalis inhibits inflammation and boosts antioxidant defense.

References

- 1. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Composition and Bioactive Potential of Melissa officinalis L., Salvia officinalis L. and Mentha spicata L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melissa officinalis L: A Review Study With an Antioxidant Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of rosmarinic acid content in commercial tinctures produced from fresh and dried lemon balm (Melissa officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical and morpho-physiological response of Melissa officinalis L. to different NH4+ to NO3¯ ratios under hydroponic cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. plantsjournal.com [plantsjournal.com]

- 13. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jppres.com [jppres.com]

- 16. auctoresonline.org [auctoresonline.org]

- 17. brieflands.com [brieflands.com]

- 18. Melissa officinalis Regulates Lipopolysaccharide-Induced BV2 Microglial Activation via MAPK and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Rosmarinic Acid Content in Melissa officinalis Cultivars for Researchers and Drug Development Professionals

Introduction: Melissa officinalis L., commonly known as lemon balm, is a perennial herb of the Lamiaceae family, widely recognized for its therapeutic properties. A primary bioactive compound responsible for many of its pharmacological effects, including antiviral, antioxidant, and anti-inflammatory activities, is rosmarinic acid (RA). The concentration of this phenolic compound can vary significantly among different cultivars and is influenced by genetic and environmental factors. This guide provides an in-depth overview of the rosmarinic acid content in various Melissa officinalis cultivars, detailed experimental protocols for its quantification, and a visualization of the biosynthetic pathway.

Data Presentation: Quantitative Rosmarinic Acid Content

The rosmarinic acid (RA) content in Melissa officinalis is highly variable. The following tables summarize quantitative data from several studies, highlighting differences between cultivars, geographical origins, and plant development stages.

| Cultivar/Origin | Plant Material | Rosmarinic Acid Content (% of dry weight) | Reference |

| 'Citra' (Slovak origin) | Leaves | 3.91% (at full flowering) | [1][2] |

| 'Citra' | Leaves | Medium to high Total Hydroxycinnamic Derivatives (THD) | [1] |

| 'Quedlinburger' | Leaves | Lowest THD content among compared European origins | [1] |

| Iranian Ecotype (Esfahan) | Leaves | ~0.8% (untreated) | [3] |

| Iranian Ecotype (Ilam) | Leaves | ~0.4% (untreated) | [3] |

| South Iran | Dried aerial parts | 3.0% | [4] |

| Slovak origin | Leaves | 1.70% | [5] |

Note: Total Hydroxycinnamic Derivatives (THD) are often expressed as rosmarinic acid equivalents and provide a measure of the total content of this class of compounds.[1]

Factors Influencing Rosmarinic Acid Content

Several factors can influence the accumulation of rosmarinic acid in Melissa officinalis:

-

Genotype: As indicated in the table above, different cultivars and ecotypes exhibit varying capacities for RA synthesis.[1][3]

-

Plant Development Stage: The concentration of RA can change throughout the plant's life cycle, with maximal values often observed during the full flowering stage.[1][2]

-

Environmental Conditions: Soil composition, climate, and cultivation practices can impact the biosynthesis of secondary metabolites like RA.

-

Elicitation: The application of elicitors, such as methyl jasmonate (MeJA) and abscisic acid (ABA), has been shown to significantly increase RA production in M. officinalis. For instance, treatment with 150 µM MeJA increased RA content by 4.18-fold in the Esfahan ecotype and 7.43-fold in the Ilam ecotype.

Experimental Protocols

Accurate quantification of rosmarinic acid is crucial for research and drug development. Below are detailed methodologies for extraction and analysis.

Extraction of Rosmarinic Acid

1. Soxhlet Extraction (Reference Method)

-

Plant Material: 1.0 g of finely powdered, dried Melissa officinalis leaves.

-

Solvent: 50 ml of methanol (B129727).

-

Procedure:

-

Place the powdered drug in a Soxhlet extractor.

-

Reflux with methanol for 3 hours.

-

Evaporate the extract to dryness.

-

Dissolve the residue in methanol, filter, and dilute to a final volume of 25.0 ml for analysis.[2]

-

2. Temperature-Assisted Dynamic Maceration

-

Plant Material: 4.0 g of powdered plant material.

-

Solvent: 80 ml of 50% (v/v) ethanol (B145695) (solid-to-liquid ratio of 1:20).

-

Procedure:

-

Combine the plant material and solvent in a screw-cap glass bottle.

-

Shake in a water bath for 1 hour at 60 °C.

-

Cool the mixture and filter the extract.[6]

-

3. Pressurized Liquid Extraction (PLE) - Optimized Conditions

-

Plant Material: Dried Melissa officinalis leaves.

-

Solvent: Water/formic acid/ethanol (53.9/0.1/46, v/v).

-

Procedure:

-

Perform extraction at 103 °C.

-

Set the extraction time to 20-30 minutes.[7]

-

Quantification of Rosmarinic Acid by High-Performance Liquid Chromatography (HPLC)

Method 1: Gradient HPLC

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., Luna C18, 5 µm, 150 x 4.6 mm).

-

Mobile Phase:

-

Eluent A: Methanol

-

Eluent B: Water (pH 2, adjusted with phosphoric acid)

-

-

Gradient Program:

Time (min) % Methanol % Water (pH 2) 0 40 60 2 40 60 12 50 50 17 80 20 | 25 | 80 | 20 |

-

Flow Rate: 0.5 ml/min.

-

Detection Wavelength: 320 nm.

-

Quantification: External standard method using a rosmarinic acid standard. The retention time for rosmarinic acid is approximately 19.15 minutes under these conditions.[2]

Method 2: Isocratic HPLC

-

HPLC System: As above.

-

Column: C18 column.

-

Mobile Phase: Isocratic elution with 0.085% phosphoric acid in water.

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 330 nm.

-

Validation: This method has been validated for selectivity, linearity, precision, and accuracy.

Visualizations

Rosmarinic Acid Biosynthesis Pathway

The biosynthesis of rosmarinic acid in Melissa officinalis involves two precursor pathways originating from the amino acids L-phenylalanine and L-tyrosine.

Caption: Biosynthetic pathway of rosmarinic acid in Melissa officinalis.

Experimental Workflow for Rosmarinic Acid Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of rosmarinic acid from Melissa officinalis.

Caption: Experimental workflow for rosmarinic acid quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. barnys.cz [barnys.cz]

- 3. mdpi.com [mdpi.com]

- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Subcritical Water Extraction of Rosmarinic Acid from Lemon Balm (Melissa officinalis L.) and Its Effect on Plant Cell Wall Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and quantification of rosmarinic acid in lemon balm (Melissa officinalis L.) | LUP Student Papers [lup.lub.lu.se]

Identifying Flavonoids in Lemon Balm (Melissa officinalis) using HPLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to identify and quantify flavonoid compounds in lemon balm (Melissa officinalis L.) utilizing High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates key experimental workflows and biological pathways.

Introduction

Lemon balm is a perennial herb belonging to the Lamiaceae family, long recognized for its medicinal properties, including sedative, anxiolytic, antiviral, and antioxidant effects. These therapeutic benefits are largely attributed to its rich phytochemical profile, particularly its content of phenolic acids and flavonoids. Key bioactive compounds include rosmarinic acid, caffeic acid, and various glycosides of luteolin (B72000) and apigenin (B1666066).[1][2][3] Accurate identification and quantification of these flavonoids are crucial for the standardization of herbal extracts, quality control of raw materials, and the development of new phytopharmaceuticals. HPLC, coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is the most prevalent and reliable technique for this purpose.[4][5]

Experimental Protocols: A Validated HPLC-DAD Method

This section details a validated HPLC-DAD methodology for the simultaneous identification and quantification of major phenolic acids and flavonoids in lemon balm. The protocol is a synthesis of methodologies reported in peer-reviewed literature.[6][7][8]

Sample Preparation and Extraction

Effective extraction is critical to ensure the accurate representation of flavonoids from the plant material.

-

Plant Material : Use dried and powdered aerial parts (leaves) of Melissa officinalis.

-

Extraction Solvent : A mixture of methanol (B129727) and water is commonly effective. Some protocols utilize ethanol (B145695) or acidified water.[9] For this protocol, 70% methanol (v/v) is recommended.

-

Extraction Procedure :

-

Weigh approximately 1.0 g of the powdered plant material.

-

Add 20 mL of 70% methanol.

-

Perform ultrasound-assisted extraction for 30 minutes at 40°C. This method has been shown to be highly efficient.[9]

-

Alternatively, reflux extraction for 2 hours can be used.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a vacuum at 45°C.

-

Reconstitute the dried extract in a known volume (e.g., 10 mL) of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC System and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is suitable.

-

Column : A C18 reversed-phase column is the standard choice. A common specification is 4.6 x 250 mm with a 5 µm particle size.

-

Mobile Phase : A gradient elution using two solvents is typical for separating the complex mixture of compounds.

-

Solvent A : Water with 0.1% formic acid or 0.2% acetic acid.[6]

-

Solvent B : Methanol or acetonitrile.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.[8]

-

Detection : DAD detection allows for the monitoring of multiple wavelengths simultaneously. Key wavelengths for flavonoid and phenolic acid detection are:

-

280 nm : For general phenolic compounds.

-

330 nm : Optimal for rosmarinic acid and other caffeic acid derivatives.

-

350-365 nm : Optimal for flavone (B191248) glycosides like luteolin and apigenin derivatives.[6]

-

-

Injection Volume : 10-20 µL.

Gradient Elution Program

A representative gradient program is outlined below. This should be optimized based on the specific column and HPLC system used.

| Time (minutes) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 10 | 80 | 20 |

| 30 | 50 | 50 |

| 40 | 20 | 80 |

| 45 | 5 | 95 |

| 50 | 5 | 95 |

| 55 | 95 | 5 |

| 60 | 95 | 5 |

Quantification

Quantification is achieved by creating external calibration curves for each target compound using certified reference standards (e.g., rosmarinic acid, luteolin-7-O-glucoside, apigenin-7-O-glucoside).

-

Prepare stock solutions of each standard in methanol.

-

Create a series of working standard solutions of known concentrations by serial dilution.

-

Inject each standard concentration in triplicate to establish a calibration curve by plotting peak area against concentration.

-

The concentration of each flavonoid in the lemon balm extract is then calculated based on its peak area and the corresponding calibration curve.

Quantitative Data Summary

The concentration of flavonoids and phenolic acids in lemon balm can vary significantly based on factors such as geographical origin, harvest time, and extraction method. The table below summarizes quantitative data from various studies.

| Compound | Plant Part | Concentration Range | Reference(s) |

| Phenolic Acids | |||

| Rosmarinic Acid | Leaves/Aerial Parts | 15.46 - 213.75 mg/g extract | [4][10] |

| Leaves | 3.50 - 3.91 % dry weight | [11] | |

| Leaves | 3.0 % dry weight | [8] | |

| Caffeic Acid | Leaves | 0.68 mg/g extract | |

| Leaves | 1.58 % of total phenolics | [6] | |

| Protocatechuic Acid | Leaves | 0.041 mg/g dry weight | [9] |

| Flavonoids (Aglycones) | |||

| Luteolin | Leaves | 7.86 % of total phenolics | [6] |

| Apigenin | Leaves | 0.94 % of total phenolics | [6] |

| Quercetin | Leaves | 8.32 % of total phenolics | [6] |

| Myricetin | Leaves | 7.77 % of total phenolics | [6] |

| Kaempferol | Leaves | 1.11 % of total phenolics | [6] |

| Flavonoids (Glycosides) | |||

| Luteolin-7-O-glucoside | Leaves | 1.06 - 1.38 % of total phenolics | [6] |

| Luteolin-3'-O-glucuronide | Leaves | 1.22 - 8.43 mg/g infusion | [10] |

| Apigenin-7-O-glucoside | Leaves | 1.80 - 16.07 % of total phenolics | [6] |

| Quercetin-3-β-D-glucoside | Leaves | 0.29 - 0.86 % of total phenolics | [6] |

| Myricitrin | Leaves | 1.09 % of total phenolics | [6] |

Visualizations: Workflows and Signaling Pathways

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the identification and quantification of flavonoids in lemon balm using HPLC.

Rosmarinic Acid and the NF-κB Signaling Pathway

Rosmarinic acid, a major phenolic compound in lemon balm, is known to exert potent anti-inflammatory effects. One of its key mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Conclusion

This guide provides a comprehensive framework for the identification and quantification of flavonoids in Melissa officinalis using HPLC. The detailed protocols and compiled quantitative data serve as a valuable resource for quality control, research, and the development of lemon balm-based products. The visualization of the analytical workflow and a key pharmacological pathway further elucidates the practical and biological significance of these compounds. For researchers and drug development professionals, rigorous and validated analytical methods are paramount to ensuring the consistency, efficacy, and safety of herbal medicines.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Efficacy and Tolerability of Lemon Balm (Melissa officinalis L.) in Psychological Well-Being: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring of phenolic compounds for the quality control of Melissa officinalis products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. barnys.cz [barnys.cz]

The Aromatic Arsenal: A Technical Guide to the Terpenoid and Phenolic Constituents of Melissa officinalis

For Researchers, Scientists, and Drug Development Professionals

Melissa officinalis, commonly known as lemon balm, is a perennial herb of the Lamiaceae family, long valued in traditional medicine for its calming and carminative properties.[1][2] Modern phytochemical research has unveiled a complex chemical profile responsible for its therapeutic effects, dominated by a rich array of terpenoids and phenolic compounds.[3][4][5][6] This technical guide provides an in-depth exploration of these constituents, offering quantitative data, detailed experimental protocols, and visualizations of relevant biosynthetic pathways and experimental workflows to support further research and drug development.

Core Bioactive Constituents: An Overview

The characteristic lemon scent of Melissa officinalis is primarily attributed to its volatile monoterpenoids, while its potent antioxidant and other pharmacological activities are largely linked to its phenolic constituents, particularly rosmarinic acid.[3][4] The main classes of bioactive compounds identified in M. officinalis include:

-

Terpenoids : This class is comprised of volatile components, which are major constituents of the essential oil, and non-volatile triterpenes.[3][4]

-

Monoterpenes : The most abundant volatile compounds are the isomers geranial (trans-citral or citral (B94496) A) and neral (B7780846) (cis-citral or citral B), which together form citral.[3] Citronellal, geraniol, and linalool (B1675412) are also significant monoterpenoids present.[3][4]

-

Sesquiterpenes : β-caryophyllene and germacrene D are notable sesquiterpenes found in the essential oil.[7]

-

Triterpenes : Ursolic acid and oleanolic acid are the primary triterpenes identified in M. officinalis extracts and have been investigated for their various biological activities.[3][4]

-

-

Phenolic Compounds : This diverse group includes phenolic acids and flavonoids, which contribute significantly to the plant's antioxidant capacity.[1][8]

-

Phenolic Acids : Rosmarinic acid is the most prominent phenolic compound, often found in high concentrations.[8][9] Other identified phenolic acids include caffeic acid, chlorogenic acid, ferulic acid, and gallic acid.[3][9][10]

-

Flavonoids : Luteolin, apigenin, quercetin, and their glycosylated derivatives are key flavonoids present in M. officinalis.[3][9]

-

Quantitative Analysis of Key Constituents

The concentration of terpenoids and phenolic compounds in Melissa officinalis can vary significantly depending on factors such as geographical origin, harvesting time, cultivation conditions, and the part of the plant analyzed.[3][4] The following tables summarize quantitative data from various studies.

Table 1: Quantitative Data for Major Terpenoid Constituents in Melissa officinalis Essential Oil

| Terpenoid | Concentration Range (%) | Plant Part | Extraction Method | Reference |

| Geranial (Citral A) | 6.22 - 45.2 | Leaves, Aerial Parts | Hydrodistillation | [3][5][11] |

| Neral (Citral B) | 4.28 - 33.8 | Leaves, Aerial Parts | Hydrodistillation | [3][5][11] |

| Citronellal | 2.80 - 31.1 | Leaves, Aerial Parts | Hydrodistillation, HS-SPME | [3][7] |

| β-Caryophyllene | 4.6 - 29.14 | Leaves, Aerial Parts | Hydrodistillation | [3][12] |

| Caryophyllene oxide | 12.63 - 41.72 | Leaves, Aerial Parts | Hydrodistillation | [3][13] |

| Geraniol | 3.6 | Leaves | HS-SPME | [7] |

Table 2: Quantitative Data for Major Phenolic Constituents in Melissa officinalis

| Phenolic Compound | Concentration | Plant Part | Extraction Method | Reference |

| Rosmarinic Acid | 1.78 - 4.35% (of dry leaf) | Leaves | Not specified | [14][15] |

| Rosmarinic Acid | 73.5 mg/g (dry extract) | Distillation by-products | Water Extraction | [8] |

| Rosmarinic Acid | 5.10 mg/g (fresh weight) | Leaves | Water Extraction | [10] |

| Rosmarinic Acid | 213.75 mg/g (extract) | Not specified | Not specified | [9] |

| Total Phenolic Acids | 4.8 - 8.5% (of dry leaf) | Leaves | Not specified | [14][15] |

| Total Phenolic Content | 111 mg GAE/g (dry weight) | Distillation by-products | Water Extraction | [8] |

| Total Phenolic Content | 322 mg GAE/g (dry extract) | Distillation by-products | Water Extraction | [8] |

| Caffeic Acid | 0.14 mg/g (fresh weight) | Leaves | Water Extraction | [10] |

| Gallic Acid | 0.38 mg/g (fresh weight) | Leaves | Water Extraction | [10] |

| Chlorogenic Acid | 0.25 mg/g (fresh weight) | Leaves | Water Extraction | [10] |

| p-Coumaric Acid | 1420.32 - 2286.94 mg/100g | Not specified | Not specified | [16] |

| Quercetin | 9.82 mg/100g | Not specified | Not specified | [16] |

| Apigenin | 7.68 mg/100g | Not specified | Not specified | [16] |

Experimental Protocols

The extraction and quantification of terpenoids and phenolic compounds from M. officinalis involve a range of methodologies. Below are detailed protocols for key experiments.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This method is commonly used for the extraction of volatile terpenoids.

-

Plant Material Preparation : Air-dry the aerial parts (leaves and flowers) of Melissa officinalis in a shaded, well-ventilated area. Once dried, the material can be coarsely powdered.

-

Hydrodistillation Apparatus : A Clevenger-type apparatus is typically employed.[11]

-

Procedure : a. Place a known quantity (e.g., 100 g) of the dried plant material into a round-bottom flask. b. Add distilled water to the flask, typically in a 1:10 ratio (plant material:water, w/v). c. Heat the flask to boiling. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus. d. Continue the distillation for a set period, typically 2-3 hours, or until no more oil is collected.[13] e. Allow the apparatus to cool, and then collect the essential oil from the graduated tube. f. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.[2] g. Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Extraction of Phenolic Compounds by Maceration

This is a common method for extracting non-volatile phenolic compounds.

-

Plant Material Preparation : Dry and powder the plant material as described in Protocol 1.

-

Solvent Selection : A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is often used for efficient extraction of phenolic compounds.[17][18]

-

Procedure : a. Place a known amount of the powdered plant material (e.g., 10 g) into a flask. b. Add the extraction solvent at a specific ratio (e.g., 1:10, w/v).[18] c. Seal the flask and macerate for a defined period (e.g., 24-72 hours) at room temperature with occasional agitation. d. After maceration, filter the mixture through filter paper to separate the extract from the solid plant material. e. The extraction process can be repeated on the plant residue to maximize yield. f. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. g. The dried extract can be stored at 4°C for further analysis.

Protocol 3: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This spectrophotometric assay is widely used to determine the total phenolic content in plant extracts.

-

Reagents : Folin-Ciocalteu reagent, sodium carbonate solution (e.g., 7.5% w/v), gallic acid standard solutions of known concentrations.

-

Procedure : a. Prepare a solution of the plant extract in a suitable solvent (e.g., methanol). b. In a test tube, mix a small volume of the extract solution (e.g., 0.5 mL) with the Folin-Ciocalteu reagent (diluted, e.g., 1:10 with water). c. After a few minutes (e.g., 3-5 min), add the sodium carbonate solution. d. Incubate the mixture in the dark at room temperature for a specific time (e.g., 1-2 hours). e. Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer. f. Prepare a calibration curve using the gallic acid standard solutions. g. Calculate the total phenolic content of the extract and express the results as gallic acid equivalents (GAE) per gram of extract or dry weight.[8]

Protocol 4: Analysis of Terpenoids and Phenolic Compounds by Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the identification and quantification of individual compounds.

-

GC-MS for Volatile Terpenoids : The essential oil is injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The compounds are separated based on their volatility and polarity and are identified by their mass spectra and retention indices.[11]

-

HPLC for Phenolic Compounds : The plant extract is analyzed using an HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector. A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of acidified water and acetonitrile (B52724) or methanol. Compounds are identified by comparing their retention times and UV-Vis or mass spectra with those of authentic standards.[9][10]

Visualizing the Core Processes

To better understand the origin of these compounds and the workflow for their analysis, the following diagrams are provided.

Biosynthesis of Terpenoids in Melissa officinalis

Terpenoids are synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[19][20]

Caption: Biosynthesis of major terpenoid classes in Melissa officinalis.

Biosynthesis of Rosmarinic Acid in Melissa officinalis

Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, both derived from the phenylpropanoid pathway.[19][20]

Caption: Biosynthesis of rosmarinic acid in Melissa officinalis.

Experimental Workflow for Phytochemical Analysis

A generalized workflow for the extraction and analysis of terpenoid and phenolic constituents is depicted below.

Caption: Experimental workflow for Melissa officinalis analysis.

Signaling Pathways and Biological Activities

The terpenoid and phenolic constituents of Melissa officinalis are responsible for a wide range of biological activities, including antioxidant, antimicrobial, antiviral, and sedative effects.[1][6] Recent research has begun to elucidate the molecular mechanisms underlying these activities. For instance, extracts of M. officinalis and its isolated compounds, such as rosmarinic acid and luteolin, have been shown to exhibit anticancer effects by modulating various signaling pathways.[21] In colon cancer cells, for example, M. officinalis extract has been found to disrupt mitochondrial respiration and induce oxidative stress.[21] Luteolin, another component, has been reported to regulate pathways such as Notch1, PI3K/AKT/mTOR, and STAT3 in gastric cancer cells.[21] Furthermore, the triterpenes ursolic and oleanolic acid have been identified as inhibitors of GABA transaminase (GABA-T), an enzyme involved in the degradation of the inhibitory neurotransmitter GABA, which may contribute to the plant's anxiolytic effects.[4]

This guide provides a foundational understanding of the key chemical constituents of Melissa officinalis. Further research into the synergistic effects of these compounds and their precise mechanisms of action will be crucial for the development of novel therapeutics.

References

- 1. Phytochemical Constituents, Biological Activities, and Health-Promoting Effects of the Melissa officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accurateclinic.com [accurateclinic.com]

- 5. researchgate.net [researchgate.net]

- 6. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Valorisation of Melissa officinalis Distillation By-Products for the Production of Polyphenol-Rich Formulations | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 11. Minerals, Essential Oils, and Biological Properties of Melissa officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. auctoresonline.org [auctoresonline.org]

- 14. Quantitative Analysis of Phenolic Acids and Antiplatelet Activity of Melissa officinalis Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical and morpho-physiological response of Melissa officinalis L. to different NH4+ to NO3¯ ratios under hydroponic cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical and bioactive characterization of Melissa officinalis L. subjected to sustainable cultivation: comparison between different extraction methods [bibliotecadigital.ipb.pt]

- 18. scispace.com [scispace.com]

- 19. Transcriptome analysis to identify key genes involved in terpenoid and rosmarinic acid biosynthesis in lemon balm (Melissa officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Proteome Analysis Reveals Melissa officinalis Extract Targets Mitochondrial Respiration in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Melissa officinalis: A Technical Guide to its Traditional Uses and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melissa officinalis, commonly known as lemon balm, is a perennial herb belonging to the Lamiaceae family. Traditionally, it has been revered for its calming effects on the nervous system, with historical applications in treating anxiety, sleep disorders, and cognitive ailments.[1][2][3] In Iranian Traditional Medicine, it has been used for a range of neurological disorders, including dementia, epilepsy, and stroke.[4] Modern scientific inquiry has begun to validate these traditional uses, revealing a complex interplay of phytochemicals that exert significant neuroprotective effects. This technical guide provides an in-depth overview of the traditional uses of Melissa officinalis in the context of neuroprotective research, detailing the experimental protocols used to evaluate its efficacy, presenting quantitative data from key studies, and illustrating the molecular signaling pathways involved.

The neuroprotective properties of Melissa officinalis are largely attributed to its rich composition of bioactive compounds, including polyphenols like rosmarinic acid, and monoterpenes such as citral (B94496) and citronellal (B1669106).[5][6][7] These compounds have been shown to possess potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[8][9] Research has demonstrated that extracts of Melissa officinalis and its isolated constituents can mitigate neuronal damage in various models of neurotoxicity and neurodegeneration.[10][11] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as the Nrf2-ARE and PI3K/Akt pathways, inhibition of acetylcholinesterase, and reduction of oxidative stress markers.[4][12][13] This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development, summarizing the current state of knowledge and providing detailed methodological insights to facilitate further investigation into the therapeutic potential of Melissa officinalis.

Active Compounds and Mechanisms of Action

The primary neuroprotective activity of Melissa officinalis is attributed to a synergistic interplay of its constituent phytochemicals. The most extensively studied of these are:

-

Rosmarinic Acid: A major phenolic compound in Melissa officinalis, rosmarinic acid is a potent antioxidant and anti-inflammatory agent.[8] It has been shown to protect neurons from oxidative stress-induced apoptosis and to modulate signaling pathways involved in cellular defense, such as the Nrf2 and PI3K/Akt pathways.[12][14]

-

Citral: A monoterpene aldehyde, citral is a key component of the essential oil of Melissa officinalis. It possesses significant antioxidant and anti-inflammatory properties and has been shown to improve cognitive function in preclinical models.[7][15]

-

Citronellal: Another important monoterpene in lemon balm, citronellal contributes to its characteristic aroma and has demonstrated neuroprotective effects through its antioxidant and anti-inflammatory activities.[6][16]

These compounds exert their neuroprotective effects through several key mechanisms:

-

Antioxidant Activity: By scavenging free radicals and upregulating endogenous antioxidant enzymes, the active compounds in Melissa officinalis reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[17][18]

-

Anti-inflammatory Effects: Melissa officinalis and its constituents can suppress the production of pro-inflammatory cytokines and enzymes in the brain, thereby reducing neuroinflammation.[8][9]

-

Anti-apoptotic Activity: By modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibiting the activation of caspases, Melissa officinalis can prevent programmed cell death in neurons.[5][10]

-

Acetylcholinesterase Inhibition: Some studies suggest that Melissa officinalis extracts can inhibit the activity of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[4] This mechanism is particularly relevant to Alzheimer's disease, where cholinergic deficits are a key pathological feature.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of Melissa officinalis and its active compounds.

Table 1: Effects of Melissa officinalis Extract on Cell Viability and Apoptosis

| Experimental Model | Treatment | Concentration | Outcome Measure | Result | Reference |

| H₂O₂-induced toxicity in PC12 cells | Methanolic & Aqueous Extracts | Not specified | Cell Viability | Significant (P < 0.05) protective effect | [19] |

| MDMA-induced neurotoxicity in hippocampal primary culture | Aqueous Extract | 10 µg/mL | Mitochondrial Activity (MTT assay) | ~15% reversal of MDMA-induced dysfunction | [10] |

| MDMA-induced neurotoxicity in hippocampal primary culture | Aqueous Extract | 10 µg/mL | Apoptotic Neuronal Death | ~20% reversal of MDMA-induced apoptosis | [10] |

| Hypoxia in cultured cortical neurons | Melissa officinalis oil | 10 µg/mL | Cell Viability | Significant protection (P<0.05) | [5] |

| Hypoxia in cultured cortical neurons | Melissa officinalis oil | 10 µg/mL | Caspase-3 Activity | Significant decrease (P<0.05) | [5] |

| Hypoxia in cultured cortical neurons | Melissa officinalis oil | 10 µg/mL | TUNEL-positive cells | Significant decrease (P<0.01) | [5] |

Table 2: Effects of Rosmarinic Acid on Neuroprotection

| Experimental Model | Treatment | Concentration | Outcome Measure | Result | Reference |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | Infarct Volume | Significantly reduced | [12] |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | Cell Apoptosis (TUNEL) | Significantly decreased | [12] |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | Bcl-2 Expression | Upregulated | [12] |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | Bax Expression | Downregulated | [12] |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | SOD Activity | Increased | [12] |

| Ischemic stroke in mice | Rosmarinic Acid | 20 and 40 mg/kg | MDA Levels | Decreased | [12] |

Table 3: Effects of Citral and Citronellal on Neuroprotection

| Experimental Model | Treatment | Concentration | Outcome Measure | Result | Reference |

| Scopolamine-induced amnesia in rats | Citral | 50 mg/kg | Memory Acquisition (Passive Avoidance) | Significant improvement | [20] |

| Alzheimer's disease model in rats | Citral Nanoemulsion | 1 and 2 mg/kg | BDNF Levels | Significantly increased | [21] |

| Alzheimer's disease model in rats | Citral Nanoemulsion | 1 and 2 mg/kg | FRAP (antioxidant capacity) | Significantly increased | [21] |

| Alzheimer's disease model in rats | Citral Nanoemulsion | 1 and 2 mg/kg | MDA Levels | Significantly decreased | [21] |

| Rotenone-induced neurodegeneration in rats | Citronellol (B86348) | 25 mg/kg | Nrf2 Expression | Enhanced | [16] |

| Rotenone-induced neurodegeneration in rats | Citronellol | 25 mg/kg | Antioxidant Enzyme Levels (CAT, GSH, SOD) | Significantly reverted | [16] |

| Rotenone-induced neurodegeneration in rats | Citronellol | 25 mg/kg | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced secretion | [16] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the neuroprotective effects of Melissa officinalis.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) in a 96-well plate and allow them to adhere.

-

Induce neurotoxicity using a relevant stressor (e.g., hydrogen peroxide, amyloid-beta peptide, MDMA).

-

Treat the cells with various concentrations of Melissa officinalis extract or its active compounds for a specified duration.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Apoptosis Assays

a) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.

-

Principle: This assay utilizes a synthetic substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC). The amount of color or fluorescence produced is proportional to the caspase-3 activity.

-

General Protocol:

-

Following treatment with the neurotoxic agent and Melissa officinalis, lyse the cells to release their contents.

-

Incubate the cell lysate with the caspase-3 substrate in a reaction buffer.

-

Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader at the appropriate wavelength.

-

Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control group.

-

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a characteristic feature of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). The incorporated label can then be detected by microscopy or flow cytometry.

-

General Protocol:

-

Fix and permeabilize the cells or tissue sections.

-

Incubate with the TdT enzyme and labeled dUTP.

-

For indirect detection, incubate with an antibody or streptavidin conjugate that recognizes the label.

-

Visualize the labeled cells using fluorescence microscopy or light microscopy (with a chromogenic substrate).

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.[14]

-

Oxidative Stress Assays

a) Measurement of Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

General Protocol:

-

Load the cells with DCFH-DA.

-

Induce oxidative stress and treat with Melissa officinalis.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

b) Lipid Peroxidation (TBARS) Assay

-

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

General Protocol:

-

Homogenize brain tissue or lyse cells.

-

Incubate the homogenate or lysate with TBA reagent at high temperature.

-

Measure the absorbance of the resulting TBARS complex at approximately 532 nm.

-

Calculate the MDA concentration using a standard curve.[3]

-

Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. The presence of an AChE inhibitor reduces the rate of this reaction.

-

General Protocol:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the Melissa officinalis extract or compound.

-

Add the AChE enzyme and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of AChE inhibition.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Melissa officinalis are mediated by complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

References

- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of Neuroprotective Effects of Melissa officinalis Total Extract and Its Acidic and Non-Acidic Fractions against A β-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 7. rjb.ro [rjb.ro]

- 8. aminer.cn [aminer.cn]

- 9. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 10. An in vitro analysis of an innovative standardized phospholipid carrier-based Melissa officinalis L. extract as a potential neuromodulator for emotional distress and related conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective and neurological properties of Melissa officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TUNEL assay for apoptosis of neurons [bio-protocol.org]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Properties of Melissa Officinalis L. Extract Against Ecstasy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective properties of Melissa officinalis after hypoxic-ischemic injury both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Expanding Knowledge about the Influence of Citral on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. retractionwatch.com [retractionwatch.com]

A Technical Guide to the Historical Applications of Melissa officinalis (Lemon Balm) in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melissa officinalis, commonly known as lemon balm, possesses a rich history of medicinal use spanning over two millennia. Esteemed by ancient Greek and Roman physicians, lauded by Persian and Arabic scholars, and cultivated in medieval monastic gardens, this perennial herb has been a staple in traditional European medicine for a wide range of ailments. This technical guide provides an in-depth analysis of the historical applications of lemon balm, focusing on its documented uses, traditional preparations, and the key historical figures who championed its therapeutic value. The information is presented to serve as a resource for modern research and drug development, offering insights into the plant's long-standing role in human health.

Historical Therapeutic Applications of Lemon Balm

Lemon balm's historical applications reveal a broad spectrum of uses, primarily centered around its calming, carminative, and diaphoretic properties. The following table summarizes the key historical indications for Melissa officinalis, citing the historical figures and texts that document these uses.

| Therapeutic Application | Historical Proponent(s) | Historical Period | Documented Use |

| Nervous System Disorders | |||

| Anxiety, Stress, and Melancholy | Dioscorides, Avicenna, Paracelsus, Nicholas Culpeper | Ancient Greece/Rome, Islamic Golden Age, Renaissance, 17th Century | To "cheer the heart," "drive away all troublesome cares and thoughts," and for "all complaints supposed to proceed from a disordered state of the nervous system."[1][2][3][4][5] |

| Insomnia and Sleep Disturbances | Avicenna, Traditional European Medicine | Islamic Golden Age, Medieval Period | To promote restful sleep.[6] |

| Headaches and Nervous Tension | Carmelite Nuns, Nicholas Culpeper | 14th/17th Century | As a primary ingredient in Carmelite Water for nervous headaches.[1][2][3] |

| Gastrointestinal Complaints | |||

| Indigestion, Bloating, and Flatulence | Dioscorides, Traditional European Medicine | Ancient Greece/Rome, Medieval Period | To soothe the digestive tract and alleviate mild gastrointestinal complaints.[4][7] |

| Dermatological and External Uses | |||

| Wounds, Bites, and Stings | Dioscorides, Pliny the Elder, John Gerard | Ancient Greece/Rome, 16th Century | Applied topically (often mixed with wine) to treat scorpion stings, dog bites, and to cleanse wounds.[1][4] |

| Infectious Ailments and Fever | |||

| Fevers | Traditional European Medicine | Medieval Period | Used as a diaphoretic to induce sweating and reduce fever.[8] |

| Cardiovascular and General Health | |||

| Heart Disorders | Avicenna | Islamic Golden Age | Recommended for heart ailments and to "strengthen the vital spirits."[1][3] |

| Longevity and Vitality | Paracelsus | Renaissance | Hailed as an "elixir of life" believed to rejuvenate the body and extend life.[1][2] |

Historical Experimental Protocols and Preparations

While precise quantitative data from historical texts is scarce, the methods of preparation provide insight into the traditional administration of lemon balm. These "experimental protocols" of their time relied on infusions, decoctions, distillates, and topical applications.

Carmelite Water (Eau de Mélisse de Carmes)

One of the most famous historical preparations of lemon balm is Carmelite Water, an alcoholic tonic developed by Carmelite nuns. While the original recipe is a closely guarded secret, historical accounts and recreated recipes provide a general protocol.[3][9][10]

Objective: To create a cordial for nervous headaches, melancholy, and as a general restorative.

Materials:

-

Fresh or dried lemon balm (Melissa officinalis) leaves (primary ingredient)

-

Lemon peel

-

Nutmeg

-

Coriander seed

-

Angelica root

-

Cinnamon

-

Cloves

-

Spirit of wine or brandy

Methodology:

-

The herbs and spices are steeped in alcohol (spirit of wine or brandy).

-

The mixture is then distilled.

-

Some recipes suggest a second distillation.

-

The final product is aged in a cool, dark place.

A recipe from 1829, found in Mackenzie's 5,000 Receipts, provides the following quantities: "Take of dried balm leaves, 4 oz., dried lemon-peel, 2 do.; nutmegs and coriander seeds, each, 1 oz.; cloves, cinnamon, and dried angelica roots, each, 4 dr.; spirit of wine, 2 lbs.; brandy, 2 ditto. Steep and distil in balneum mariae, re-distil, and keep for some time in a cold cellar."[10][11]

Infused Wine

Dioscorides and later herbalists like John Gerard recommended lemon balm infused in wine.[1][12]

Objective: To create a beverage for calming the nerves, treating bites, and alleviating melancholy.

Materials:

-

Fresh lemon balm leaves

-

White or red wine

Methodology:

-

Fresh lemon balm leaves are bruised or chopped to release their essential oils.

-

The leaves are added to a vessel containing wine.

-

The mixture is left to infuse for a period of time (historical texts do not specify the exact duration).

-

The infused wine is then consumed.

Syrup

Nicholas Culpeper suggested a syrup of lemon balm for "weak stomachs."[2]

Objective: To create a palatable remedy for digestive complaints.

Materials:

-

Juice of fresh lemon balm

-

Sugar or honey

Methodology:

-

Fresh lemon balm is pressed to extract its juice.

-

The juice is then mixed with a sweetener, such as sugar or honey, to form a syrup.

Poultice

For external applications, a poultice of lemon balm was recommended by Dioscorides.[13]

Objective: To apply the herb directly to wounds, bites, or stings.

Materials:

-

Fresh lemon balm leaves

-

Wine (optional)

Methodology:

-

Fresh lemon balm leaves are crushed to form a paste.

-

Optionally, the crushed leaves are soaked in wine.

-

The paste is then applied directly to the affected area.

Visualizing Historical Connections and Processes

The following diagrams, created using Graphviz (DOT language), illustrate the relationships between key historical figures and their documented uses of lemon balm, as well as a generalized workflow for the preparation of Carmelite Water.

Caption: Historical figures and their documented medicinal uses of lemon balm.

Caption: Generalized workflow for the historical preparation of Carmelite Water.

Conclusion

The historical record firmly establishes Melissa officinalis as a significant medicinal plant with a long and consistent history of use for neuropsychiatric, gastrointestinal, and dermatological conditions. While historical texts lack the quantitative precision of modern pharmacological studies, the documented preparations and their intended therapeutic outcomes provide a valuable foundation for contemporary research. The enduring use of lemon balm for conditions such as anxiety and insomnia, as exemplified by preparations like Carmelite Water, suggests a rich area for further investigation into its bioactive compounds and mechanisms of action. This historical perspective can guide future drug discovery and development, potentially leading to new therapeutic agents derived from this ancient "elixir of life."

References

- 1. botanyculture.com [botanyculture.com]

- 2. Lemon Balm Monograph — HerbRally [herbrally.com]

- 3. picnicinakeldama.wordpress.com [picnicinakeldama.wordpress.com]

- 4. History of Lemon Balm and How the Ancients Used It [cloverleaffarmblog.com]

- 5. blog.herbsociety.org [blog.herbsociety.org]

- 6. blog.mountainroseherbs.com [blog.mountainroseherbs.com]

- 7. Lemon Balm Uses, Benefits & Dosage [drugs.com]

- 8. chestnutherbs.com [chestnutherbs.com]

- 9. twothirstygardeners.co.uk [twothirstygardeners.co.uk]

- 10. herbco.com [herbco.com]

- 11. blog.mountainroseherbs.com [blog.mountainroseherbs.com]

- 12. herbsociety.org [herbsociety.org]

- 13. herballegacy.com [herballegacy.com]

An In-depth Technical Guide to the Antioxidant Properties of Melissa officinalis Phytochemicals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melissa officinalis L. (lemon balm), a perennial herb of the Lamiaceae family, has been traditionally used for its various medicinal properties, including sedative, antimicrobial, and neuroprotective effects.[1][2] A significant body of scientific evidence attributes these therapeutic benefits to the plant's potent antioxidant activity.[3][4] This activity stems from a rich composition of phytochemicals, primarily phenolic acids and flavonoids, which act through various mechanisms to neutralize free radicals and modulate cellular antioxidant defense systems.[1][3] This technical guide provides a comprehensive overview of the antioxidant properties of M. officinalis phytochemicals, presenting quantitative data from various assays, detailing experimental protocols, and illustrating the key signaling pathways involved. The primary bioactive compounds responsible for these effects include rosmarinic acid, caffeic acid, quercetin, rutin, and gallic acid.[3] Understanding the nuanced antioxidant profile of M. officinalis is crucial for its standardized application in pharmaceutical and nutraceutical development.

Phytochemical Composition and Antioxidant Capacity

The antioxidant potential of Melissa officinalis is intrinsically linked to its rich phytochemical profile. The primary contributors are phenolic compounds, which include phenolic acids and flavonoids.[1][3] Rosmarinic acid is consistently identified as the most abundant and potent antioxidant in lemon balm extracts.[5][6] Other significant compounds include gallic acid, caffeic acid, and flavonoids like quercetin, rutin, and luteolin.[2][3] The concentration of these compounds and the resulting antioxidant activity can vary depending on factors such as geographical origin, harvest time, and extraction method.[7]

Quantitative Antioxidant Data

The antioxidant capacity of M. officinalis extracts has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative look at the efficacy of different extracts.

Table 1: Radical Scavenging Activity of Melissa officinalis Extracts (IC50 Values)

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Essential Oil | DPPH | 14.015 ± 0.027 | [8] |

| Essential Oil | ABTS | 1.225 ± 0.011 | [8] |

| Essential Oil | DPPH | 98 ± 0.45 | |

| Water Extract | DPPH | 31.4 | |

| Ethanol (B145695) Extract | DPPH | 202.7 | [9] |

| Aqueous Extract | DPPH | 18.74 | [10] |

| Methanol (B129727) Extract | DPPH | 13.74 | [10] |

| Ethanolic (80%) Extract | DPPH | 48.76 | [10] |

| n-Butanol Extract | DPPH | 0.4 mg/mL (Max Activity) | [3][11] |

| n-Butanol Extract | Hydroxyl Radical | 0.5 mg/mL (Max Activity) | [3][11] |

IC50: The concentration of extract required to scavenge 50% of the radicals.

Table 2: Total Phenolic and Flavonoid Content of Melissa officinalis

| Extract Type | Total Phenolic Content | Total Flavonoid Content | Reference |

| Essential Oil | 51 ± 0.50 mg GAE/g | - | [12] |

| Decoction | 84.51 mg/g extract | <0.7 mg/g extract | [5] |

| Infusion | 38.79 mg/g extract | - | [5] |

| Hydroethanolic Extract | 57.74 - 83.90 mg/g extract (phenolic acids) | - | [5] |

| - | 13.2 mg GAE/100 g dw | - | [3] |

| Dried Aerial Parts | - | 0.965 g rutoside/100 g | [1][2] |

| Ethanol:Water Extract | 177 ± 13 mg GAE/g dw | 26 ± 3 mg QE/g dw | [10] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; dw: dry weight.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Melissa officinalis Extracts

| Extract Type | FRAP Value | Reference |

| Ethanol:Water Extract | 61 ± 6 mg TE/g dw | [10][13] |

TE: Trolox Equivalents.

Mechanisms of Antioxidant Action

The phytochemicals in Melissa officinalis exert their antioxidant effects through two primary mechanisms:

-